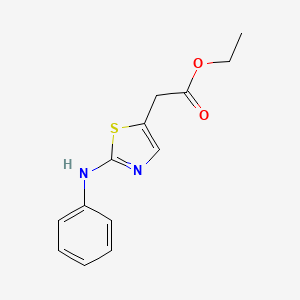

Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-anilino-1,3-thiazol-5-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-2-17-12(16)8-11-9-14-13(18-11)15-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVVXKKNIHHGML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=C(S1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Ethyl 2 2 Phenylamino Thiazol 5 Yl Acetate

Retrosynthetic Analysis of Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate

A retrosynthetic analysis of Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate logically deconstructs the molecule to identify potential starting materials. The most prominent disconnection strategy targets the thiazole (B1198619) ring, a heterocyclic core amenable to well-established synthetic methods.

The primary disconnection breaks the C(5)-S and the C(2)-N bonds of the thiazole ring. This approach is characteristic of the Hantzsch thiazole synthesis. This disconnection leads to two key synthons: a nucleophilic sulfur-containing species and an α-halocarbonyl electrophile.

Specifically, for Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate, this retrosynthetic step identifies Phenylthiourea (B91264) as the source of the N-C-S fragment and a halogenated derivative of ethyl 3-oxobutanoate, such as Ethyl 4-bromo-3-oxobutanoate, as the C-C-C=O fragment required to form the substituted thiazole ring. The ethyl acetate (B1210297) moiety at the 5-position is thus derived from the backbone of the α-halocarbonyl precursor.

Classical and Modern Synthetic Routes to the Thiazole Core of Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate

The construction of the 2-(phenylamino)thiazol-5-yl acetate scaffold can be achieved through various synthetic protocols, ranging from time-honored classical methods to contemporary, efficiency-focused approaches.

Hantzsch Thiazole Synthesis and Its Adaptations for Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate

The Hantzsch thiazole synthesis remains a cornerstone for the preparation of this class of compounds. derpharmachemica.comrsc.org The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant. For the specific synthesis of Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate, the reaction involves the cyclocondensation of Phenylthiourea with an ethyl 4-halo-3-oxobutanoate derivative.

The general mechanism commences with the nucleophilic sulfur atom of phenylthiourea attacking the electrophilic carbon bearing the halogen in the α-halocarbonyl compound. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. The subsequent dehydration of the resulting thiazoline (B8809763) intermediate yields the aromatic thiazole ring. The reaction is typically carried out by refluxing the reactants in a solvent such as ethanol. derpharmachemica.com

Multi-Component Reactions for the Assembly of the Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate Scaffold

Modern synthetic strategies often favor multi-component reactions (MCRs) due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. bohrium.com An MCR approach to the Hantzsch synthesis of thiazole derivatives can be adapted for Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate. nih.gov

In a one-pot procedure, a ketone, a thiourea, and a halogenating agent can be combined to form the thiazole ring without the need to pre-synthesize and isolate the α-haloketone intermediate. For the target molecule, this would involve reacting ethyl 3-oxobutanoate with phenylthiourea in the presence of a suitable halogen source like iodine or N-bromosuccinimide (NBS). The reaction first proceeds via the in-situ formation of the ethyl 4-halo-3-oxobutanoate, which then immediately reacts with phenylthiourea as described in the classical Hantzsch synthesis.

Microwave-Assisted and Green Chemistry Approaches in the Synthesis of Related Thiazole Acetates

In recent years, there has been a significant shift towards more sustainable and environmentally friendly synthetic methods. researchgate.net Green chemistry principles have been successfully applied to the synthesis of thiazole derivatives, often employing microwave irradiation to accelerate reaction times and improve yields. jusst.org

The synthesis of structurally related compounds, such as ethyl 2-[2-arylamino-4-(thiophen-2-yl)thiazol-5-yl] acetates, has been effectively achieved using microwave-assisted Hantzsch reactions. nih.govnih.gov In a typical procedure, a substituted phenylthiourea and a bromo-ester are irradiated in a solvent like polyethylene (B3416737) glycol (PEG-400) for a short duration (e.g., 5-15 minutes). nih.gov This method significantly reduces the reaction time compared to conventional heating (which can take several hours) and often results in higher product yields and purity. The use of catalysts such as silica-supported tungstosilisic acid under ultrasonic or conventional heating also represents a green approach to the Hantzsch condensation. nih.gov

Derivatization Strategies for Analogues of Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate

The core structure of Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate serves as a versatile scaffold for the synthesis of a wide array of analogues. Derivatization is a key strategy for modulating the physicochemical properties of the parent compound.

Modifications at the Phenylamino (B1219803) Moiety

One of the most straightforward and commonly explored derivatization strategies involves modifications to the phenylamino group at the C2 position of the thiazole ring. nih.govmdpi.com This is readily achieved by employing variously substituted phenylthioureas as starting materials in the Hantzsch synthesis. By introducing different functional groups (e.g., halogens, alkyl, alkoxy groups) at the ortho, meta, or para positions of the phenyl ring of the thiourea, a library of analogues can be generated.

This approach allows for a systematic investigation of how electronic and steric effects of the substituents on the phenyl ring influence the properties of the final molecule. The synthesis of these analogues generally follows the same Hantzsch condensation protocol used for the parent compound, demonstrating the robustness and versatility of the method. nih.gov

Below is a table summarizing the synthesis of various analogues with modifications at the phenylamino moiety, based on a representative microwave-assisted Hantzsch reaction.

| Compound | Substituent (R) on Phenylamino Ring | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 1 | H (Phenyl) | 10 | 85 |

| 2 | 4-Cl (4-Chlorophenyl) | 8 | 92 |

| 3 | 4-F (4-Fluorophenyl) | 8 | 90 |

| 4 | 4-CH₃ (4-Methylphenyl) | 12 | 82 |

| 5 | 4-OCH₃ (4-Methoxyphenyl) | 15 | 80 |

| 6 | 2-Cl (2-Chlorophenyl) | 10 | 78 |

Structural Variations of the Ethyl Acetate Side Chain

The ethyl acetate side chain at the 5-position of the thiazole ring serves as a versatile handle for a variety of chemical transformations. These modifications allow for the synthesis of a diverse range of derivatives with potentially new chemical and biological properties. Key transformations include hydrolysis, amidation, and oxidation.

Hydrolysis: The ester functionality can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2-(phenylamino)thiazol-5-yl)acetic acid. This transformation is a fundamental step for creating derivatives, as the resulting carboxylic acid can be coupled with various amines or alcohols to form amides and other esters, respectively. The process typically involves heating the ester in the presence of an acid like hydrochloric acid or a base such as sodium hydroxide. google.com

Amidation and Hydrazide Formation: The ethyl acetate moiety can be converted into amides through various synthetic routes. A common method involves the initial conversion to an acetohydrazide derivative by reacting the ester with hydrazine (B178648) hydrate. researchgate.net This hydrazide is a key intermediate that can then be reacted with aromatic aldehydes to form azomethines or with isothiocyanates to produce thiosemicarbazide (B42300) derivatives. researchgate.net These intermediates can be further cyclized to generate novel heterocyclic systems attached to the thiazole core, such as thiazolidinones. researchgate.netresearchgate.net

Oxidation: The α-carbon of the ethyl acetate side chain is susceptible to oxidation. For instance, analogous compounds like ethyl 2-phenyl-2-(thiazol-2-yl)acetate have been shown to undergo spontaneous aerobic oxidation when exposed to the atmosphere, leading to the formation of a hydroxyl group at the α-position. worktribe.commdpi.com This results in the formation of an ethyl glycolate (B3277807) derivative, highlighting a potential degradation pathway but also a synthetic route to α-hydroxy ester derivatives. mdpi.com

The table below summarizes common structural variations of the side chain.

| Transformation Type | Reagents/Conditions | Resulting Functional Group | Example Intermediate/Product |

| Hydrolysis | Aqueous NaOH or HCl, Heat | Carboxylic Acid | 2-(2-(phenylamino)thiazol-5-yl)acetic acid |

| Hydrazinolysis | Hydrazine Hydrate (NH₂NH₂) | Acetohydrazide | 2-(2-(phenylamino)thiazol-5-yl)acetohydrazide |

| Amidation (from acid) | Amine, Coupling Agent | Amide | N-Substituted 2-(2-(phenylamino)thiazol-5-yl)acetamide |

| α-Hydroxylation | Air Oxidation | α-Hydroxy Ester | Ethyl 2-hydroxy-2-(2-(phenylamino)thiazol-5-yl)acetate |

Substituent Effects on the Thiazole Ring System

The chemical reactivity and properties of the Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate core are significantly influenced by the electronic nature of substituents on both the thiazole ring and the N-phenyl group.

The thiazole ring itself has distinct electronic characteristics. The nitrogen atom at position 3 acts as a pyridine-like nitrogen, while the sulfur atom at position 1 behaves as an electron donor. pharmaguideline.com Theoretical studies and experimental observations indicate that the C2 position is the most electron-deficient, the C4 position is nearly neutral, and the C5 position is comparatively electron-rich. pharmaguideline.com

The 2-(phenylamino) group is a strong electron-donating group, which further enhances the electron density of the thiazole ring system, particularly at the C5 position. pharmaguideline.com This activation makes the C5 position highly susceptible to electrophilic substitution reactions like halogenation and sulfonation. pharmaguideline.com If the C5 position is already occupied, as in the title compound, electrophilic attack may be directed to the C4 position, although this is less favorable.

Electron-Donating Groups (EDGs) on the phenyl ring (e.g., methyl, methoxy) increase the electron-donating nature of the entire 2-(phenylamino) moiety. This further activates the thiazole ring towards electrophilic attack and can influence the reactivity of the side chain.

Electron-Withdrawing Groups (EWGs) on the phenyl ring (e.g., chloro, nitro) decrease the electron-donating ability of the amino group. nih.gov This deactivates the thiazole ring, making it less susceptible to electrophilic substitution. Such substitutions have been shown to affect reaction yields in the synthesis of related thiazole derivatives. nih.gov

These substituent effects are critical in designing synthetic routes and in tuning the molecule's properties for specific applications. For example, the introduction of different substituents has been widely used to modulate the biological activity of 2-aminothiazole (B372263) derivatives. researchgate.net

The following table outlines the general effects of substituents on the reactivity of the thiazole ring.

| Position of Substituent | Substituent Type | Effect on Thiazole Ring | Predicted Impact on Reactivity |

| N-Phenyl Ring | Electron-Donating (e.g., -CH₃, -OCH₃) | Increases electron density | Enhances susceptibility to electrophilic attack |

| N-Phenyl Ring | Electron-Withdrawing (e.g., -Cl, -NO₂) | Decreases electron density | Reduces susceptibility to electrophilic attack |

| Thiazole C4 | Electron-Donating | Increases overall ring electron density | May influence side-chain reactivity |

| Thiazole C4 | Electron-Withdrawing | Decreases overall ring electron density | May render C5 less nucleophilic |

Purification and Isolation Methodologies for Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate and Its Derivatives

The successful synthesis of Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate and its derivatives is contingent upon effective purification and isolation techniques to remove unreacted starting materials, catalysts, and byproducts. The choice of method depends on the physical properties of the target compound, such as its polarity, solubility, and crystallinity.

Crystallization: Recrystallization is a primary method for purifying solid derivatives. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving impurities in the solution. Ethanol is a commonly cited solvent for the recrystallization of substituted thiazole derivatives. nih.gov For acidic or basic compounds, adjusting the pH of the solution to the point of minimum solubility can induce precipitation, which is another effective purification step. google.com For example, carboxylic acid derivatives formed from the hydrolysis of the ethyl ester can be isolated by acidifying the reaction mixture. google.com

Chromatography: Column chromatography is the most versatile technique for purifying both solid and oily products. This method separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being eluted by a mobile phase. For compounds similar to Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate, a common mobile phase is a mixture of ethyl acetate and a nonpolar solvent like hexanes. mdpi.com The ratio of the solvents is adjusted to achieve optimal separation. Progress is often monitored by Thin-Layer Chromatography (TLC). impactfactor.org

Extraction: Liquid-liquid extraction is used to separate the product from a reaction mixture based on its solubility in immiscible solvents. For instance, after a reaction in an aqueous solution, the target compound can be extracted into a water-immiscible organic solvent such as ethyl acetate or chloroform. google.com The organic layers are then combined, dried, and the solvent is evaporated to yield the crude product, which may then be subjected to further purification by chromatography or crystallization.

These methodologies are often used in combination to achieve high purity.

| Methodology | Description | Typical Solvents/Reagents | Applicable To |

| Recrystallization | Purification of solids based on differential solubility. | Ethanol, Ethyl Acetate google.comnih.gov | Crystalline solid derivatives |

| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Silica Gel (stationary phase); Ethyl Acetate/Hexanes (mobile phase) mdpi.com | Oily and solid products |

| Liquid-Liquid Extraction | Separation based on differential solubility in immiscible liquids. | Ethyl Acetate, Chloroform, Water google.com | Work-up of reaction mixtures |

| Precipitation | Solid formation from a solution, often by pH adjustment. | Acids (e.g., HCl) or Bases (e.g., NH₄OH) google.com | Acidic or basic derivatives |

Structure Activity Relationship Sar and Structure Interaction Relationship Sir Studies of Ethyl 2 2 Phenylamino Thiazol 5 Yl Acetate

Design Principles for Systematic Structural Modifications of Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate Analogues

The design of analogues based on the ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate scaffold is guided by established medicinal chemistry principles aimed at optimizing interactions with biological targets. A primary strategy involves modifying key functional groups to probe the steric, electronic, and hydrophobic requirements of the binding site. nih.govrsc.org For instance, in the development of related 2-anilino-4-(thiazol-5-yl)pyrimidine inhibitors for Cyclin-Dependent Kinase 9 (CDK9), a structure-based design approach was employed to enhance potency and selectivity. acs.org This often involves identifying a lead compound and then systematically altering its constituent parts—the phenylamino (B1219803) group, the thiazole (B1198619) ring, and the ethyl acetate (B1210297) moiety—to map the pharmacophore and improve its drug-like properties. nih.govacs.org

Another design principle is the use of isosteric replacement, where one functional group is replaced by another with similar physical or chemical properties. For example, replacing the sulfur atom in the thiazole ring with oxygen to form an oxazole (B20620) can modulate physicochemical properties like lipophilicity and solubility, which in turn can affect biological activity. mdpi.com Hybridization is also a common strategy, where the core scaffold is combined with other known pharmacologically active motifs to create new molecules with potentially synergistic or novel activities. mdpi.comacs.org Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a vital role in guiding these modifications by predicting the binding modes and affinities of designed analogues, thereby prioritizing synthetic efforts. nih.govmdpi.comresearchgate.net

Influence of Phenylamino Group Modifications on Molecular Interactions

The phenylamino group is a critical component of the scaffold, often participating in key interactions with the target protein. Modifications to the phenyl ring can significantly impact binding affinity and selectivity. SAR studies on related structures have shown that the nature and position of substituents on the phenyl ring are crucial for activity. nih.govnih.gov For example, the introduction of electron-withdrawing groups (e.g., nitro, sulfonyl) or electron-donating groups (e.g., methoxy) can alter the electronic distribution of the ring and its ability to engage in π-π stacking or other non-covalent interactions with aromatic residues in the binding pocket. mdpi.comnih.gov

In the context of CDK inhibitors, SAR analysis of the pyrimidinyl C2-aniline moiety has been extensively described. acs.org The presence of bulky substituents can either enhance or diminish activity depending on the topology of the binding site. nih.gov For instance, while a simple phenyl group might be optimal in one case, substitutions at the meta or para positions could lead to more favorable interactions in another. nih.gov These modifications can influence the orientation of the phenyl ring within the binding pocket, allowing for the formation of new hydrogen bonds or hydrophobic contacts, which are essential for stabilizing the ligand-protein complex.

Table 1: Effect of Phenylamino Group Substitution on Biological Activity (Illustrative)

| Compound | R-Group on Phenyl Ring | Target | Relative Activity |

| Analogue A | H | Kinase X | 1.0 |

| Analogue B | 4-Cl | Kinase X | 2.5 |

| Analogue C | 3-SO₂NH₂ | Kinase X | 5.0 |

| Analogue D | 4-OCH₃ | Kinase X | 0.8 |

Impact of Thiazole Ring Substitutions on Binding Affinity and Selectivity

For example, substituting the C2-amino group with bulkier groups like phenyl or pyridyl has been shown to significantly reduce activity against certain CDKs. nih.gov Conversely, introducing small alkyl groups or specific functional groups at other positions, such as C4, can modulate potency and selectivity. nih.govnih.gov In the design of Factor Xa and XIa inhibitors, the introduction of halogen atoms into the para-position of a phenyl fragment attached to the thiazole ring was found to be preferable for activity. mdpi.com The nitrogen and sulfur atoms of the thiazole ring themselves can act as hydrogen bond acceptors or participate in other polar interactions, making their accessibility and electronic environment critical for binding. mdpi.com The thiazole ring has also been observed to form π-π interactions with protein residues. nih.gov

Table 2: Influence of Thiazole Ring Substitution on Kinase Inhibition (Illustrative)

| Compound | Substitution at Thiazole C2 | Substitution at Thiazole C4 | CDK9 Ki (nM) | CDK2 Ki (nM) | Selectivity (CDK2/CDK9) |

| Parent Cmpd | -NH₂ | -H | 10 | 15 | 1.5 |

| Analogue E | -NHCH₃ | -H | 12 | 50 | 4.2 |

| Analogue F | -NH-Phenyl | -H | >1000 | >1000 | - |

| Analogue G | -NH₂ | -CH₃ | 8 | 25 | 3.1 |

Role of the Ethyl Acetate Moiety in Interaction Dynamics

The ethyl acetate moiety at the 5-position of the thiazole ring plays a significant role in the molecule's interaction with its biological target and in determining its physicochemical properties. The ester group, comprising a carbonyl oxygen and an ether oxygen, can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (e.g., backbone NH groups or side chains of amino acids like arginine and lysine) in a protein's active site. nih.gov

The ethyl group provides a degree of lipophilicity, which can be important for penetrating into hydrophobic pockets within the binding site. The flexibility of the ethyl chain allows it to adopt various conformations to optimize these hydrophobic interactions. SAR studies on related compounds have shown that modifying the ester, for instance, by changing the alkyl group from ethyl to methyl or a larger group, can impact potency. ijper.org Hydrolysis of the ester to the corresponding carboxylic acid introduces a charged group, which can lead to dramatically different interactions, potentially forming strong salt bridges with positively charged residues. The presence of an ethyl carboxylate at the fifth position of a thiazolin-4-one ring system was noted as a feature in a compound with promising anticancer activity. nih.gov

Conformational Analysis and Flexibility of the Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate Scaffold

Conformational studies on similar thiazole-containing structures have been performed using computational methods like Density Functional Theory (DFT). indexcopernicus.combohrium.com These analyses reveal the most stable low-energy conformations in different environments. The dihedral angle between the phenyl ring and the thiazole ring is a key conformational parameter. A relatively planar conformation might be favored to maximize π-system conjugation, while a twisted conformation might be necessary to fit into a specific binding pocket. mdpi.com The flexibility of the ethyl acetate side chain allows it to adopt an optimal orientation to engage with specific residues in the active site. This conformational adaptability can be crucial for achieving high binding affinity and potent inhibitory activity. mdpi.com

Molecular and Cellular Mechanistic Investigations of Ethyl 2 2 Phenylamino Thiazol 5 Yl Acetate

Identification and Characterization of Putative Biological Targets for Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate

Research into the biological targets of this class of compounds has spanned enzymes, receptors, and nucleic acids. While direct studies on ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate are limited, extensive research on structurally similar molecules provides a strong basis for identifying its putative targets.

The phenylamino-thiazole scaffold is a prominent feature in molecules designed to modulate enzyme activity. Investigations have demonstrated both inhibition and activation of key enzymes involved in metabolic and inflammatory pathways.

A notable example is the structurally related compound, 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid, known as Activator-3. This molecule is a potent, AMP-mimetic, pan-activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. researchgate.netnih.govnih.gov Activator-3 enhances AMPK phosphorylation by the upstream kinase LKB1 and protects the AMPK complex from dephosphorylation. researchgate.netnih.gov This allosteric activation suggests that ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate could potentially modulate AMPK or other kinases.

Conversely, other derivatives have been identified as enzyme inhibitors. A series of ethyl 2-[2-arylamino-4-(thiophen-2-yl)thiazol-5-yl]acetates, which share the core structure but include a thiophenyl group at the 4-position, have shown good anti-inflammatory activity, which was correlated with the inhibition of cyclooxygenase-2 (COX-2) in molecular docking studies. nih.govnih.gov Compounds with halogen substitutions on the phenylamino (B1219803) group were particularly potent. nih.gov This suggests that the ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate scaffold is a viable starting point for developing specific enzyme inhibitors.

| Analog Compound | Enzyme Target | Effect | Key Findings |

|---|---|---|---|

| 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3) | AMP-activated protein kinase (AMPK) | Activation | Potent pan-AMPK activator; enhances phosphorylation by LKB1 and protects against dephosphorylation. researchgate.netnih.govnih.gov |

| Ethyl 2-[2-(substituted phenylamino)-4-(thiophen-2-yl)thiazol-5-yl]acetates | Cyclooxygenase-2 (COX-2) | Inhibition (Predicted) | In silico docking studies showed good correlation between anti-inflammatory activity and binding to COX-2. nih.gov |

| Ethyl 2-(3,5-dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl)acetate | Insulin-Degrading Enzyme (IDE) | Inhibition | Exhibited competitive inhibition with an IC50 value of 3.60 μM. mdpi.com |

The thiazole (B1198619) moiety is integral to compounds that interact with various cell surface and intracellular receptors. Studies on related structures indicate a potential for ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate to engage in receptor binding and modulation.

The AMPK activator, Activator-3, functions by binding to the gamma subunit of the AMPK heterotrimeric complex. researchgate.netnih.gov Molecular modeling and mutant enzyme assays have shown that it interacts with specific residues within the cystathionine-beta-synthase (CBS) domain, near the natural AMP binding site. researchgate.netnih.gov

Furthermore, other thiazole-containing scaffolds have been developed as receptor modulators. For instance, a series of N-(thiazol-2-yl)-benzamide analogs were identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov Similarly, isothiazole derivatives have been discovered as potent negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGlu5). nih.gov These findings underscore the capacity of the thiazole ring system to anchor ligands within receptor binding pockets, suggesting a similar potential for ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate.

While less common than protein targeting, some heterocyclic compounds are known to interact with nucleic acids. The potential for thiazole-containing molecules to bind DNA has been demonstrated by the natural product leinamycin. This compound contains a Z,E-5-(thiazol-4-yl)-penta-2,4-dienone moiety that functions as an atypical DNA intercalator. nih.gov Studies have shown that leinamycin causes unwinding of duplex DNA, a characteristic feature of intercalative binding. nih.gov This suggests that the planar, aromatic system of the thiazole ring in compounds like ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate could potentially facilitate noncovalent interactions with the stacked base pairs of DNA. However, direct evidence for such an interaction by this specific compound has not yet been established.

Elucidation of Molecular Binding Modes and Interaction Dynamics

Understanding how these molecules bind to their targets is crucial for explaining their biological activity and for guiding the design of more potent and selective analogs. Computational and experimental studies have provided insights into the formation of ligand-target complexes and the mechanisms of modulation.

Molecular docking studies have been instrumental in visualizing the binding of phenylamino-thiazole derivatives to their enzyme targets.

Binding to AMPK: For the AMPK activator analog, Activator-3, molecular modeling demonstrated that it interacts with arginine residues R70 and R152 of the CBS1 domain on the AMPK γ subunit. researchgate.netnih.gov This binding mode is distinct from that of another AMPK activator, C2, indicating that subtle changes in the ligand structure can lead to different interactions within the same binding pocket. researchgate.netnih.gov

Binding to COX-2: In silico studies of ethyl 2-[2-substituted phenylamino-4-(thiophen-2-yl)thiazol-5-yl]acetates with the COX-2 enzyme identified key binding patterns. nih.gov The enhanced activity of compounds with halogen substitutions at the para position of the phenylamino group was attributed to increased lipophilicity, which likely improves interactions within the hydrophobic active site of the enzyme. nih.gov In contrast, ortho-substituted compounds showed poor activity, presumably due to steric hindrance that prevents optimal binding. nih.gov

| Analog Compound | Target | Interacting Residues/Moieties | Interaction Type |

|---|---|---|---|

| 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3) | AMPK γ subunit | R70, R152 (in CBS1 domain) | Hydrogen bonding, electrostatic interactions researchgate.netnih.gov |

| Ethyl 2-[2-(p-halogen-phenylamino)-4-(thiophen-2-yl)thiazol-5-yl]acetates | COX-2 | Hydrophobic active site | Hydrophobic interactions nih.gov |

Several compounds containing the thiazole scaffold have been shown to act as allosteric modulators, binding to a site on the target protein that is distinct from the primary active or orthosteric site. This mode of action can offer greater specificity and a more nuanced control over protein function.

The most detailed example within this chemical class is the activation of AMPK by Activator-3. This compound is considered an AMP mimetic that binds to an allosteric site on the γ subunit. researchgate.netnih.gov This binding induces a conformational change that not only directly activates the enzyme but also makes it a better substrate for the upstream activating kinase LKB1 and protects it from being inactivated by phosphatases like PP2C. researchgate.netnih.gov This multi-faceted allosteric mechanism leads to a robust and sustained activation of the AMPK signaling pathway.

Similarly, studies on other thiazole-containing molecules have identified them as negative allosteric modulators (NAMs). Analogs of N-(thiazol-2-yl)-benzamide act as noncompetitive antagonists of the ZAC receptor, suggesting they bind to an allosteric site to inhibit channel function. nih.gov Likewise, certain isothiazole derivatives are potent and selective NAMs of the mGlu5 receptor. nih.gov These examples highlight a recurring theme of allosteric modulation for the thiazole scaffold, suggesting that ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate may also function through such a mechanism at one or more of its putative targets.

Investigation of Downstream Molecular and Cellular Pathway Modulation by Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate

Signaling Pathway Perturbations

Detailed experimental studies elucidating the specific downstream signaling pathway perturbations directly modulated by Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate are not extensively available in the current body of scientific literature. However, based on the known activities of structurally analogous thiazole-containing compounds, it is plausible to hypothesize potential pathway interactions.

One of the most well-characterized signaling pathways modulated by a similar thiazole derivative is the AMP-activated protein kinase (AMPK) pathway. Specifically, the compound 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (designated as Activator-3), which shares the core 2-(phenylamino)thiazole acetic acid scaffold, has been identified as a potent pan-AMPK activator nih.govresearchgate.netsigmaaldrich.com.

Hypothesized AMPK Pathway Activation:

Should Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate or its active metabolite (the corresponding carboxylic acid) act in a manner similar to Activator-3, it could modulate the AMPK signaling cascade. AMPK is a central regulator of cellular energy homeostasis. Its activation typically occurs in response to an increase in the cellular AMP:ATP ratio, indicating low energy status.

Key downstream effects of AMPK activation include:

Inhibition of anabolic pathways: This includes the suppression of fatty acid synthesis through the phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC), and the downregulation of protein synthesis via the mTORC1 pathway.

Activation of catabolic pathways: This involves the stimulation of fatty acid oxidation and glycolysis to generate ATP.

A study on Activator-3 demonstrated that it enhances the phosphorylation of AMPK by its upstream kinase LKB1 and protects the AMPK complex from dephosphorylation nih.govresearchgate.net. This leads to sustained AMPK activity. Molecular modeling and mutant enzyme assays have suggested that Activator-3 interacts with the CBS1 domain of the AMPK γ subunit, a region also involved in AMP binding nih.govresearchgate.net.

The potential for Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate to perturb other signaling pathways, such as those involved in inflammation or cell proliferation, remains an open area for investigation. The broad range of biological activities reported for various thiazole derivatives, including anti-inflammatory and anticancer effects, suggests that this chemical scaffold can interact with multiple cellular targets and pathways nih.gov.

Cellular Response Mechanisms at the Molecular Level

The cellular responses to Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate at the molecular level have not been specifically delineated in published research. However, by extrapolating from the effects of the AMPK activator Activator-3, a number of cellular consequences can be predicted.

Predicted Metabolic Reprogramming:

If Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate functions as an AMPK activator, it would be expected to induce a significant metabolic shift in cells.

| Cellular Process | Predicted Molecular Effect | Consequence |

| Lipid Metabolism | Inhibition of Acetyl-CoA Carboxylase (ACC) | Decreased fatty acid synthesis and promotion of fatty acid oxidation. |

| Glucose Metabolism | Increased glucose uptake (e.g., via GLUT4 translocation) and enhanced glycolysis. | Increased ATP production from glucose. |

| Protein Synthesis | Inhibition of the mTORC1 signaling pathway. | Conservation of energy by reducing protein translation. |

In a study involving diabetic rats, oral administration of Activator-3 led to enhanced glucose utilization, improved lipid profiles, and reduced body weight, demonstrating the in vivo relevance of these cellular metabolic changes nih.govresearchgate.net.

Other Potential Cellular Responses:

Beyond metabolic regulation, the activation of AMPK is known to influence a variety of other cellular processes, including:

Autophagy: AMPK can initiate autophagy, a cellular recycling process, to provide nutrients during times of energy stress.

Mitochondrial Biogenesis: Chronic AMPK activation can promote the formation of new mitochondria.

Cell Growth and Proliferation: By inhibiting mTORC1, AMPK activation can arrest the cell cycle and suppress proliferation, a mechanism that is of interest in cancer research.

It is important to emphasize that these are hypothesized cellular responses based on the activity of a structurally related compound. Direct experimental validation is required to determine the actual molecular and cellular effects of Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate.

Comparative Mechanistic Studies with Established Thiazole-Based Research Probes

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds with diverse mechanisms of action nih.gov. A comparative analysis of Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate with other well-characterized thiazole-based probes highlights the functional versatility of this heterocyclic core.

| Thiazole-Based Compound | Primary Target/Mechanism | Biological Activity |

| 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3) | AMPK Activator | Metabolic regulation, potential anti-diabetic effects nih.govresearchgate.net. |

| Dasatinib | Multi-kinase inhibitor (including BCR-ABL and Src family kinases) | Anticancer agent, particularly for leukemia nih.gov. |

| 2-(4-methyl-thiazol-5-yl) ethyl nitrate maleate (NMZM) | Positive allosteric modulator of GABAA receptors | Neuroprotective, potential treatment for Alzheimer's disease nih.gov. |

| N-benzyl-5-chloro-4-(pyridin-2-yl)thiazol-2-amine | Hedgehog signaling pathway inhibitor | Potential anticancer agent for tumors driven by aberrant Hedgehog signaling googleapis.com. |

| Various 2-amino-thiazole derivatives | VAP-1 inhibitors, Neuraminidase inhibitors | Anti-inflammatory, antiviral (influenza) google.comgoogleapis.com. |

Comparison of Mechanistic Features:

Metabolic vs. Kinase Inhibition: While the hypothesized mechanism for Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate (based on its analogue Activator-3) centers on the metabolic regulator AMPK, other thiazole compounds like Dasatinib function as potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival nih.gov. This illustrates a fundamental divergence in the cellular pathways targeted by these different thiazole derivatives.

Central Nervous System vs. Peripheral Targets: The compound 2-(4-methyl-thiazol-5-yl) ethyl nitrate maleate (NMZM) demonstrates that the thiazole scaffold can be tailored to interact with targets in the central nervous system, such as the GABAA receptor, to exert neuroprotective effects nih.gov. This is in contrast to the primarily metabolic and anti-proliferative activities of compounds like Activator-3 and Dasatinib.

Developmental Pathway Inhibition: The inhibition of the Hedgehog signaling pathway by compounds such as N-benzyl-5-chloro-4-(pyridin-2-yl)thiazol-2-amine represents another distinct mechanism of action googleapis.com. This pathway is critical during embryonic development and its reactivation in adults can drive the growth of certain cancers.

Enzyme Inhibition: A number of thiazole derivatives have been developed as inhibitors of specific enzymes. For instance, certain compounds have been patented for their ability to inhibit Vascular Adhesion Protein-1 (VAP-1), an enzyme involved in inflammatory processes, or influenza neuraminidase, a key enzyme for viral propagation google.comgoogleapis.com.

Computational Chemistry and in Silico Modeling of Ethyl 2 2 Phenylamino Thiazol 5 Yl Acetate

Molecular Docking Simulations for Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein or a nucleic acid.

Ligand-protein docking simulations have been pivotal in identifying and validating potential protein targets for derivatives of Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate. For instance, a series of ethyl 2-[2-arylamino-4-(thiophen-2-yl)thiazol-5-yl] acetates, which are structurally similar to the target compound, were subjected to molecular docking studies to elucidate their anti-inflammatory mechanism. mdpi.comnih.gov The docking simulations predicted that these compounds could effectively bind to the active sites of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key targets in the management of inflammation. mdpi.comnih.gov A strong correlation was observed between the in silico docking scores and the experimentally determined anti-inflammatory activities of these compounds. mdpi.comnih.gov

In a similar vein, other thiazole (B1198619) derivatives have been investigated for their potential to inhibit various protein targets implicated in a range of diseases. For example, molecular docking studies have been instrumental in identifying 2,4-disubstituted thiazole derivatives as potential inhibitors of tubulin polymerization, a key mechanism for anticancer agents. nih.govresearchgate.net These studies revealed the crucial binding interactions between the thiazole derivatives and the colchicine (B1669291) binding site of tubulin. nih.govresearchgate.net Furthermore, docking simulations have been employed to identify phenylthiazole acids as potential agonists for the peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of glucose and lipid metabolism. nih.gov

The following table summarizes the findings of a representative ligand-protein docking study on a series of ethyl 2-[2-arylamino-4-(thiophen-2-yl)thiazol-5-yl] acetates with the COX-2 enzyme.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| 5a | -8.5 | Arg120, Tyr355, Ser530 |

| 5c | -9.2 | Arg120, Tyr355, Ser530 |

| 5g | -9.5 | Arg120, Tyr355, Ser530 |

| 5h | -9.3 | Arg120, Tyr355, Ser530 |

| 5j | -9.6 | Arg120, Tyr355, Ser530 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

While ligand-protein interactions are more commonly studied, the interaction of small molecules with nucleic acids is another important area of research, particularly in the development of anticancer and antiviral agents. Thiazole-containing compounds have been investigated for their potential to bind to DNA. For instance, a novel thiazolo[5,4-b]pyridine (B1319707) derivative was designed and synthesized, and its interaction with calf thymus DNA (CT-DNA) was studied using both experimental techniques and molecular docking. actascientific.com The results suggested that this compound binds to the minor groove of DNA, primarily through an intercalative mode. actascientific.com The docking studies further elucidated the specific interactions between the compound and the DNA base pairs, providing a molecular basis for its observed DNA binding affinity. actascientific.com

In another study, the interaction of a series of newly synthesized arylidene-hydrazinyl-thiazole derivatives with plasmid DNA was investigated. researchgate.net While these specific compounds did not show significant DNA cleavage activity, the study highlights the application of such assays in conjunction with computational methods to assess the DNA interacting potential of novel chemical entities. researchgate.net The ability of thiazole rings to be incorporated into oligonucleotides as nucleobase analogues has also been explored, suggesting the versatility of this scaffold in nucleic acid-related research. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogs.

Several QSAR studies have been conducted on aminothiazole and other thiazole derivatives to understand the structural requirements for their biological activities. For example, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed for a series of 2-oxoquinoline arylaminothiazole derivatives as tubulin inhibitors. nih.gov These models provided valuable insights into the electrostatic and hydrophobic interactions that are crucial for improving the inhibitory activity of these compounds. nih.gov

In another study, QSAR models were developed for a series of aminothiazole derivatives as inhibitors of Aurora A kinase, a key regulator of cell division. ajchem-a.com The models were able to predict the inhibitory activity of the compounds with a high degree of accuracy and provided 3D contour maps that highlighted the regions where modifications to the chemical structure would likely lead to enhanced activity. ajchem-a.com Similarly, QSAR studies on thiazole derivatives as inhibitors of PIN1, an enzyme involved in cell cycle regulation, have been performed to guide the design of new anticancer agents. africanjournalofbiomedicalresearch.com

The following table presents a summary of a QSAR study on aminothiazole derivatives as Aurora A kinase inhibitors, showcasing the statistical parameters of the developed models.

| Model | q² | r² | r²_pred |

| CoMFA | 0.695 | 0.977 | 0.788 |

| CoMSIA | 0.698 | 0.960 | 0.798 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Fluctuations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide insights into the conformational stability of a ligand-receptor complex, the flexibility of the active site, and the fluctuations of key interactions.

In the context of thiazole derivatives, MD simulations have been used to validate the results of molecular docking studies and to gain a deeper understanding of the binding mechanism. For instance, a 50-nanosecond MD simulation was performed on a complex of a novel 2-oxoquinoline arylaminothiazole derivative with tubulin. nih.gov The simulation confirmed the conformational stability of the compound within the binding site and provided detailed information about the dynamic nature of the interactions between the ligand and the protein. nih.gov Similarly, MD simulations of a phenylthiazole acid derivative in complex with PPARγ demonstrated the stability of the interaction with the active site residues, corroborating the findings from molecular docking. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about a molecule's geometry, electronic properties, and reactivity. This information can be used to understand the molecule's behavior in chemical reactions and biological systems.

DFT calculations have been applied to various thiazole derivatives to study their electronic properties and to rationalize their observed activities. For example, DFT studies on novel 2-amino-5-arylazothiazole derivatives were conducted to calculate their global reactivity descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net These calculations provided insights into the electronic transitions and the reactivity of these compounds. researchgate.net In another study, DFT calculations were used to optimize the geometry and predict the NMR spectra of a novel thiazolidinone derivative, showing good agreement with experimental data. ajchem-a.com

The following table provides a summary of DFT-calculated electronic properties for a representative thiazole derivative.

| Parameter | Value (eV) |

| HOMO Energy | -6.260 |

| LUMO Energy | -0.552 |

| Energy Gap (LUMO-HOMO) | 5.708 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Virtual Screening and Chemoinformatics Approaches for Scaffold Exploration

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or a nucleic acid. Chemoinformatics involves the use of computational methods to analyze and manage large datasets of chemical information.

The thiazole scaffold, including the phenylaminothiazole core, has been extensively explored using virtual screening and chemoinformatics approaches to discover novel bioactive compounds. For instance, a virtual screening campaign of thiazole derivatives was conducted to identify potential inhibitors of M. tuberculosis and dTDP-rhamnose. nih.govactascientific.com This approach led to the identification of several promising hits with good predicted binding affinities. nih.govactascientific.com In another study, a multi-faceted virtual screening approach was employed to discover novel 2-(methylcarbonylamino)thiazole derivatives as inhibitors of phosphodiesterase-4 (PDE4), a key enzyme in inflammatory pathways. acs.org This study combined drug-like screening, similarity and ADMET screening, and molecular docking to identify a potent hit compound. acs.org

Advanced Spectroscopic and Biophysical Characterization of Ethyl 2 2 Phenylamino Thiazol 5 Yl Acetate Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Biomolecule Interactions and Conformational Dynamics

NMR spectroscopy is a powerful tool for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the specific atoms involved in the interaction. Both ligand- and protein-observed experiments can be employed to gain a comprehensive understanding of the binding event.

Ligand-Observed NMR Techniques (e.g., Saturation Transfer Difference NMR)

Ligand-observed NMR techniques are particularly useful for screening and characterizing the binding of small molecules to large protein targets. Saturation Transfer Difference (STD) NMR is a prominent method that identifies which parts of a ligand are in close proximity to the protein. In a hypothetical STD NMR experiment, selective saturation of protein resonances is transferred to the protons of a bound ligand via spin diffusion. The resulting difference spectrum reveals signals only from the ligand that has bound to the target, and the intensity of these signals correlates with the proximity of each proton to the protein surface.

This "epitope mapping" can identify the specific moieties of Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate that are crucial for binding. For instance, if the compound were to bind a hypothetical kinase, protons on the phenylamino (B1219803) group might show a strong STD effect, indicating this group is buried within a binding pocket, while the ethyl acetate (B1210297) tail might show a weaker effect, suggesting it is more solvent-exposed.

Interactive Table 1: Hypothetical STD NMR Results for Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate Binding to a Target Protein

| Proton Group on Compound | Assumed Chemical Shift (ppm) | Relative STD Intensity (%) | Implication |

| Phenyl H (ortho) | 7.5 | 100 | Strong contact with protein surface; key binding epitope. |

| Phenyl H (meta/para) | 7.2 | 85 | Significant interaction with the binding pocket. |

| Thiazole (B1198619) H | 6.8 | 70 | In proximity to the protein surface. |

| Acetate CH2 | 4.1 | 35 | Weaker interaction; likely oriented towards the solvent. |

| Ethyl CH3 | 1.2 | 20 | Minimal contact with the protein; highly solvent-exposed. |

Protein-Observed NMR Techniques (e.g., Chemical Shift Perturbation Mapping)

Protein-observed techniques, such as Chemical Shift Perturbation (CSP) mapping, monitor changes in the protein's NMR spectrum upon ligand binding. This requires an isotopically labeled protein (typically with ¹⁵N or ¹³C). By recording a 2D ¹H-¹⁵N HSQC spectrum, which gives a signal for each backbone amide in the protein, one can track the changes in the chemical environment of each amino acid as Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate is titrated into the sample.

Residues at the binding site or those undergoing conformational changes upon binding will show significant shifts in their corresponding peaks. Plotting these chemical shift perturbations against the amino acid sequence reveals the ligand-binding interface on the protein. This method not only identifies the binding site but can also be used to calculate the dissociation constant (Kd) of the interaction.

Interactive Table 2: Hypothetical Chemical Shift Perturbation Data for a Target Protein upon Saturation with Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate

| Residue Number | Amino Acid | Initial ¹H Shift (ppm) | Initial ¹⁵N Shift (ppm) | Combined Shift Perturbation (ppm) | Location/Interpretation |

| 25 | Val | 8.31 | 120.5 | 0.05 | Not in binding site |

| 47 | Gly | 8.95 | 108.2 | 0.41 | Located in the binding pocket floor |

| 48 | Ile | 7.98 | 118.9 | 0.35 | Part of the binding interface |

| 84 | Leu | 8.15 | 122.1 | 0.52 | Key hydrophobic contact in binding site |

| 105 | Thr | 8.42 | 115.4 | 0.08 | Distant from binding site |

Mass Spectrometry-Based Methods for Protein-Ligand Interaction Characterization

Mass spectrometry (MS) offers high sensitivity and speed for characterizing protein-ligand interactions. Techniques like HDX-MS and native MS provide complementary information on binding-induced conformational dynamics and complex stoichiometry.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS probes the solvent accessibility of a protein's backbone amide protons. When a protein is incubated in a deuterated buffer (D₂O), these protons exchange with deuterium at a rate dependent on their solvent exposure and hydrogen bonding. By measuring the rate of deuterium uptake in the presence and absence of Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate, regions of the protein that are protected from exchange upon ligand binding can be identified. These protected regions typically correspond to the binding site or areas that become conformationally rigid. The protein-ligand complex is subjected to exchange for various times, quenched at low pH, and digested into peptides for LC-MS analysis. Peptides showing a reduction in deuterium uptake pinpoint the interaction surface.

Native Mass Spectrometry

Native MS allows for the study of intact protein-ligand complexes under non-denaturing conditions. nih.gov This technique preserves non-covalent interactions, enabling the direct observation of the complex and the determination of its stoichiometry and binding affinity. nih.gov A solution containing the protein and Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate is electrosprayed into the mass spectrometer. The resulting mass spectrum would show peaks corresponding to the unbound protein and the protein-ligand complex. By systematically varying the ligand concentration, a binding curve can be generated to determine the dissociation constant (Kd), providing a quantitative measure of binding strength.

Interactive Table 3: Hypothetical Native MS Analysis of a 45 kDa Protein with Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate

| Species Observed | Theoretical Mass (Da) | Observed Mass (Da) | Interpretation |

| Unbound Protein | 45,000 | 45,002.1 | Free protein is present. |

| Ligand | 263.3 | - | Ligand mass confirmed separately. |

| Protein-Ligand Complex | 45,263.3 | 45,265.5 | A 1:1 stoichiometric complex is formed. |

| Calculated Affinity | Kd = 5.2 µM | Indicates a moderate binding affinity. |

X-ray Crystallography and Cryo-Electron Microscopy for High-Resolution Complex Structures

While NMR and MS provide excellent data on interactions in solution, X-ray crystallography and cryo-electron microscopy (cryo-EM) can deliver high-resolution, three-dimensional structures of the protein-ligand complex. These atomic-level snapshots are invaluable for understanding the precise binding mode and for guiding structure-based drug design.

X-ray crystallography requires the formation of a well-ordered crystal of the protein-ligand complex. Studies on related compounds, such as 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives, have successfully yielded co-crystal structures with target proteins like CDK9, revealing key binding interactions. acs.orgnih.gov A similar approach with Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate would aim to resolve the specific hydrogen bonds, hydrophobic interactions, and the orientation of the ligand within the binding site.

Cryo-EM is an alternative that does not require crystallization and is particularly powerful for large, dynamic protein complexes. nih.gov A vitrified sample of the complex is imaged with an electron microscope, and computational methods are used to reconstruct a high-resolution 3D map. This could reveal not only the ligand's binding pose but also larger-scale conformational changes induced in the protein upon binding.

Interactive Table 4: Hypothetical Crystallographic Data for a Target Protein in Complex with Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate

| Data Collection Parameter | Value |

| Space group | P2₁2₁2₁ |

| Cell dimensions (a, b, c in Å) | 55.2, 85.1, 92.4 |

| Resolution (Å) | 1.9 |

| R-work / R-free | 0.18 / 0.22 |

| Key Interactions Observed | |

| Hydrogen Bond | Phenyl-NH to Asp102 backbone |

| Hydrogen Bond | Acetate C=O to Lys33 side chain |

| Hydrophobic Interaction | Thiazole ring with Leu84 and Val47 |

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance and Bio-Layer Interferometry are label-free techniques used to study the real-time kinetics of molecular interactions. In a hypothetical study involving Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate, one of the interacting partners (e.g., a target protein) would be immobilized on a sensor surface. A solution containing Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate would then be flowed over this surface.

The binding of the compound to the immobilized protein would cause a change in the refractive index at the sensor surface, which is detected by the instrument. This allows for the determination of the association rate constant (kₐ) and the dissociation rate constant (kₔ). From these values, the equilibrium dissociation constant (K₋) can be calculated (K₋ = kₔ/kₐ), which is a measure of the binding affinity.

Hypothetical Data Table for SPR/BLI Analysis:

| Parameter | Symbol | Value | Unit |

| Association Rate Constant | kₐ | Data not available | M⁻¹s⁻¹ |

| Dissociation Rate Constant | kₔ | Data not available | s⁻¹ |

| Equilibrium Dissociation Constant | K₋ | Data not available | M |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding Events

Isothermal Titration Calorimetry is a powerful technique that directly measures the heat changes associated with a binding event. This allows for the complete thermodynamic characterization of the interaction between Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate and its binding partner.

In a typical ITC experiment, a solution of Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate would be titrated into a solution containing the target molecule. The heat released or absorbed upon binding is measured. This data can be used to determine the binding affinity (Kₐ), the enthalpy change (ΔH), and the stoichiometry of the interaction (n). From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event.

Hypothetical Data Table for ITC Analysis:

| Thermodynamic Parameter | Symbol | Value | Unit |

| Binding Affinity | Kₐ | Data not available | M⁻¹ |

| Enthalpy Change | ΔH | Data not available | kcal/mol |

| Entropy Change | ΔS | Data not available | cal/mol·K |

| Gibbs Free Energy Change | ΔG | Data not available | kcal/mol |

| Stoichiometry | n | Data not available | - |

Fluorescence Spectroscopy Techniques for Binding Assays and Conformational Changes

Fluorescence spectroscopy is a highly sensitive technique that can be used to study binding events and associated conformational changes. This can be achieved by monitoring changes in the intrinsic fluorescence of the target protein (e.g., from tryptophan or tyrosine residues) upon binding of Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate.

Alternatively, extrinsic fluorophores can be used. If Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate itself is fluorescent, its fluorescence properties (e.g., intensity, emission wavelength) may change upon binding. If it is not fluorescent, a competitive binding assay can be designed using a fluorescent ligand that binds to the same site.

By titrating the compound and monitoring the changes in fluorescence, one can determine the binding affinity. Furthermore, techniques like Förster Resonance Energy Transfer (FRET) could be employed to measure distances and detect conformational changes in the target molecule upon binding of Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate.

Hypothetical Data Table for Fluorescence Spectroscopy Binding Assay:

| Parameter | Value | Unit |

| Excitation Wavelength | Data not available | nm |

| Emission Wavelength | Data not available | nm |

| Equilibrium Dissociation Constant (K₋) | Data not available | M |

Future Research Trajectories and Potential Applications of Ethyl 2 2 Phenylamino Thiazol 5 Yl Acetate As a Chemical Probe or Lead Scaffold

Development of Advanced Synthetic Strategies for Complex Analogues

The classical Hantzsch synthesis, involving the reaction of α-halocarbonyl compounds with thioamides, has been a foundational method for constructing the thiazole (B1198619) ring. researchgate.net However, to fully explore the chemical space around the Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate scaffold, more advanced and efficient synthetic strategies are required. Future research will likely focus on developing methodologies that allow for the rapid and diverse generation of complex analogues.

Key areas of development include:

Multicomponent Reactions (MCRs): One-pot MCRs offer a sustainable and efficient route to generate diverse thiazole derivatives by combining three or more starting materials in a single step, minimizing waste and purification efforts. researchgate.net

Flow Chemistry: Continuous flow synthesis can provide better control over reaction parameters, improve safety and scalability, and facilitate the rapid production of analogue libraries for screening.

Late-Stage Functionalization: Developing methods for C-H activation or other late-stage functionalization techniques would enable direct modification of the core scaffold or its phenyl ring at advanced stages of the synthesis. This allows for the introduction of diverse chemical groups without needing to re-synthesize the molecule from scratch, accelerating the exploration of structure-activity relationships (SAR).

Combinatorial Chemistry: Utilizing solid-phase synthesis or parallel synthesis techniques to create large, focused libraries of analogues where the phenylamino (B1219803) group, the thiazole core, and the acetate (B1210297) moiety are systematically varied.

| Strategy | Description | Advantages | References |

|---|---|---|---|

| Classical Hantzsch Synthesis | Condensation of α-halocarbonyls with thioamides. | Well-established, reliable for basic scaffolds. | researchgate.netresearchgate.net |

| Multicomponent Reactions (MCRs) | One-pot reaction combining three or more reactants. | High efficiency, atom economy, structural diversity. | researchgate.net |

| Flow Chemistry | Reactions performed in a continuously flowing stream. | Enhanced control, safety, scalability, and automation. | |

| Late-Stage Functionalization | Modification of a complex molecule at a late synthetic step. | Rapid generation of analogues, efficient SAR exploration. |

Exploration of Novel Biological Target Classes and Interaction Mechanisms

Derivatives of the 2-aminothiazole (B372263) scaffold are known to interact with a wide range of biological targets, demonstrating activities such as anticancer, antimicrobial, antiviral, and anti-inflammatory effects. mdpi.comwisdomlib.org Known targets include enzymes like human lactate (B86563) dehydrogenase A (hLDHA), kinases such as p38α MAP kinase, and structural proteins like tubulin. nih.govresearchgate.netfrontiersin.org A key future trajectory is to move beyond these established target classes and explore novel biological interactions.

Future research should investigate:

Unconventional Targets: Screening campaigns could focus on less-explored target classes such as epigenetic modifiers (e.g., histone deacetylases, methyltransferases), protein-protein interaction (PPI) modulators, and allosteric sites on enzymes.

Phenotypic Screening: Employing high-content imaging or other phenotypic screening approaches can identify compounds that induce a desired cellular effect without prior knowledge of the specific target. This can lead to the discovery of first-in-class mechanisms.

Chemoproteomics: Using activity-based protein profiling (ABPP) with probes derived from the thiazole acetate scaffold can help identify the direct molecular targets of these compounds within a complex biological system, uncovering novel mechanisms of action.

| Target Class | Examples of Known Targets | Potential Novel Targets for Exploration | References |

|---|---|---|---|

| Enzymes (Kinases) | p38α MAP kinase, VEGFR-2 | Epigenetic enzymes (HDACs, HATs), Allosteric kinase sites | researchgate.netnih.gov |

| Enzymes (Other) | Human Lactate Dehydrogenase A (hLDHA) | Deubiquitinating enzymes (DUBs), Phosphatases | nih.gov |

| Structural Proteins | Tubulin | Protein-protein interaction interfaces (e.g., p53-MDM2) | frontiersin.org |

| Receptors | Adenosine receptors | Orphan G-protein coupled receptors (GPCRs) | researchgate.net |

Integration with Systems Biology and Network Pharmacology Approaches

Modern drug discovery is shifting from a "one gene, one target, one disease" paradigm towards a more holistic understanding of drug action. researchgate.net Systems biology and network pharmacology are powerful computational tools that analyze the complex web of interactions within a cell. jpub.org Integrating these approaches can provide profound insights into the polypharmacology (multiple-target effects) of Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate derivatives.

This integration would involve:

Target Prediction: Using computational models to predict potential protein targets based on the chemical structure of the thiazole analogues.

Pathway Analysis: Mapping the identified targets onto known biological pathways and networks to understand the compound's system-level impact. jpub.org This can help elucidate the mechanism of action, predict potential side effects, and identify opportunities for synergistic drug combinations.

Drug Repurposing: By understanding the full network of targets, compounds initially developed for one disease could be computationally repositioned for other indications where the same pathways are relevant.

Design and Optimization of Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate-Based Chemical Probes

A well-characterized chemical probe is an invaluable tool for dissecting biological processes. The Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate scaffold is an excellent starting point for the design of such probes. A high-quality probe should be potent and selective for its target, with a clear mechanism of action.

Strategies for developing chemical probes from this scaffold include:

Affinity and Selectivity Optimization: Iterative chemical synthesis and biological testing to develop an analogue with high affinity for a single, specific target.

Incorporation of Reporter Tags: Modifying the scaffold to include functional groups suitable for downstream applications. For example, adding a terminal alkyne or azide (B81097) for "click" chemistry allows for the attachment of biotin (B1667282) (for affinity purification) or a fluorophore (for imaging).

Photoaffinity Labeling: Introducing a photoreactive group (e.g., a diazirine) that, upon UV irradiation, forms a covalent bond with the target protein. This allows for unambiguous identification of the direct binding partner(s).

Strategies for Lead Compound Identification and Optimization Leveraging the Thiazole Acetate Scaffold

The journey from a promising scaffold to a clinical candidate involves rigorous lead identification and optimization. The thiazole acetate core provides a robust foundation for this process.

A comprehensive lead optimization campaign would leverage several key strategies:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule—the phenyl ring, the amine linker, and the acetate side chain—to understand how each component contributes to biological activity. researchgate.net For instance, adding electron-donating or withdrawing groups to the phenyl ring can significantly impact potency. researchgate.netnih.gov

Fragment-Based Drug Discovery (FBDD): Using the thiazole core as a starting fragment and "growing" or linking it with other small fragments to build a potent inhibitor guided by structural biology data (e.g., X-ray crystallography). nih.gov

Computational Modeling: Employing molecular docking to predict how analogues bind to a target protein, helping to rationalize SAR data and design new compounds with improved affinity. nih.gov

ADME Profiling: In parallel with potency optimization, it is crucial to assess and improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compounds. This includes evaluating solubility, cell permeability, metabolic stability, and potential toxicity to ensure the lead compound has favorable drug-like properties. nih.gov

| Phase | Objective | Key Activities |

|---|---|---|

| 1. Hit Identification | Identify initial active compounds. | High-throughput screening (HTS) of a diverse library; Fragment screening. |

| 2. Hit-to-Lead | Confirm activity and establish initial SAR. | Synthesis of initial analogues; Potency and selectivity testing; Preliminary ADME assessment. |

| 3. Lead Optimization | Improve potency, selectivity, and drug-like properties. | Iterative design-synthesis-test cycles; In-depth SAR exploration; Molecular docking; In vitro and in vivo ADME studies. |

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, ethyl chloroacetate can react with 2-amino-5-chlorobenzothiazole derivatives under basic conditions (e.g., KOH in ethanol) at reflux for 7 hours, followed by crystallization from ethanol to achieve high purity . Optimization includes:

- Reagent stoichiometry : Use 1:1 molar ratios of reactants to minimize side products.

- Purification : Recrystallization from dimethylformamide-ethanol mixtures improves crystallinity .

- Yield enhancement : Stirring under inert gas (argon) for 4–7 hours ensures reaction completion .

Q. How can researchers validate the structural integrity of this compound?

Key analytical methods include:

- Elemental analysis : Confirm empirical formula (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

- NMR spectroscopy : Use NMR to verify the ethyl ester moiety (δ ~4.2 ppm, quartet) and thiazole protons (δ ~7.2–7.4 ppm) .

- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]) .

Q. What solvents and conditions are optimal for its stability during storage?

Store the compound in anhydrous dimethyl sulfoxide (DMSO) or ethanol at −20°C. Avoid prolonged exposure to moisture or light, as the thiazole ring and ester group are susceptible to hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be tailored to synthesize derivatives with enhanced bioactivity?

- Functionalization : Introduce substituents at the phenylamino group (e.g., nitro, trifluoromethyl) via Ullmann coupling or Suzuki-Miyaura reactions to modulate electronic properties .

- Heterocyclization : React the thiazole core with hydrazine or thiourea to form fused rings (e.g., oxadiazoles, thiadiazoles), which may improve binding to biological targets like CDK9 .

- Reaction time optimization : Shorten reaction times (1–4 hours) using microwave-assisted synthesis to reduce degradation .

Q. What strategies address contradictions in biological activity data across studies?

- Dose-response validation : Perform IC assays in triplicate using standardized cell lines (e.g., MCF-7 for anticancer studies) to minimize variability .

- Molecular docking : Compare binding affinities of derivatives with target proteins (e.g., peroxisome proliferator-activated receptors) to reconcile discrepancies between in vitro and in silico results .

- Metabolic stability assays : Use liver microsomes to assess whether rapid ester hydrolysis explains inconsistent activity .

Q. How can structure-activity relationships (SAR) guide the design of novel analogs?

- Thiazole modifications : Replace the phenylamino group with heteroaromatic rings (e.g., pyrimidines) to enhance π-π stacking interactions, as seen in CDK9 inhibitors .

- Ester bioisosteres : Substitute the ethyl ester with amides or carbamates to improve metabolic stability while retaining potency .

- Side-chain elongation : Introduce alkyl spacers (e.g., pentanoic acid derivatives) to optimize solubility and membrane permeability .

Q. What advanced techniques resolve spectral overlaps in characterization?

- 2D NMR (COSY, HSQC) : Differentiate overlapping thiazole and aromatic proton signals .

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., nitroimino vs. nitro group positioning) .

- HPLC-MS/MS : Quantify trace impurities (e.g., hydrolyzed acetic acid derivatives) with a C18 column and 0.1% formic acid mobile phase .

Data Contradiction Analysis

Q. How should researchers interpret conflicting yields reported in synthesis protocols?

Discrepancies often arise from:

- Catalyst choice : CsCO vs. KOH alters reaction efficiency (93% vs. 70% yields) .

- Workup methods : Ethyl acetate extraction recovers polar intermediates better than dichloromethane .

- Crystallization solvents : DMF-ethanol yields larger crystals but may trap solvents, inflating purity estimates .

Q. Why do biological assays show variable potency for structurally similar analogs?

- Steric effects : Bulky substituents (e.g., tert-butyl) may hinder binding to hydrophobic pockets .

- Redox activity : Nitro groups can act as prodrugs, requiring intracellular reduction for activation, which varies by cell type .

- Autophagy modulation : Thiazole derivatives may synergize with autophagy inhibitors, complicating standalone activity interpretations .

Methodological Best Practices

- Scale-up synthesis : Use flow chemistry to maintain consistency in multi-gram preparations .

- Toxicity screening : Prioritize compounds with EC > 100 µM in HEK293 cells to exclude nonspecific cytotoxicity .

- Data reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for spectral and assay data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |